N-nitrosodimethylamine

C2H6N2O

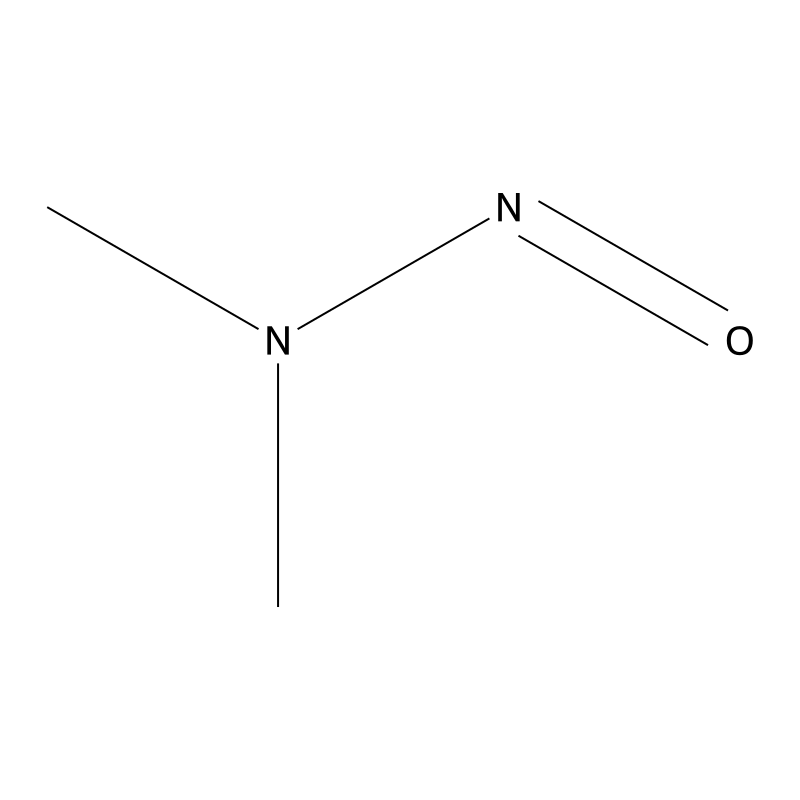

(CH3)2NN=O

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C2H6N2O

(CH3)2NN=O

Molecular Weight

InChI

InChI Key

SMILES

solubility

Infinitely soluble in water at 23-25 °C

Soluble in all common organic solvents and in lipids

Very soluble in water, alcohol, ether

Miscible with methylene chloride, vegetable oils

Soluble in ethanol, ethyl ether, and chloroform; soluble in water.

1000 mg/mL at 24 °C

Solubility in water: very good

Soluble

Synonyms

Canonical SMILES

Carcinogenicity Studies:

- NDMA has been extensively studied for its potential to cause cancer, with animal studies showing a link between chronic exposure and the development of tumors in the liver, kidneys, and respiratory tract [Source: National Library of Medicine, ""]. However, it's important to note that these studies involved high doses of NDMA, significantly exceeding typical human exposure levels.

- The International Agency for Research on Cancer (IARC) classifies NDMA as "probably carcinogenic to humans" (Group 2A) based on sufficient evidence in animals and limited evidence in humans [Source: IARC Monographs, ""].

NDMA as a Model Compound:

- Due to its well-characterized carcinogenic properties, NDMA is often used as a model compound in research investigating the mechanisms of carcinogenesis and the development of cancer therapies [Source: National Center for Biotechnology Information, ""]. By studying how NDMA interacts with cells and causes damage, researchers can gain insights into the broader processes of cancer development.

Environmental and Food Contaminant Research:

- NDMA is a ubiquitous environmental contaminant found in low levels in various sources, including certain foods, water, and cigarette smoke [Source: Environmental Protection Agency, ""].

- Research is ongoing to understand the formation pathways of NDMA in different environments and to develop methods for minimizing its presence in food and water supplies.

NDMA Analysis and Detection Methods:

- Developing and refining analytical methods for detecting and quantifying NDMA in various matrices (e.g., food, water, biological samples) is crucial for research and regulatory purposes [Source: National Center for Biotechnology Information, ""].

- These methods allow researchers to assess human exposure levels, identify potential sources of contamination, and monitor the effectiveness of mitigation strategies.

Emerging Research Areas:

- Recent research explores the potential non-carcinogenic effects of NDMA, including its potential role in neurodegenerative diseases and cognitive decline [Source: National Center for Biotechnology Information, ""].

- However, this area requires further investigation to understand the causality and potential mechanisms involved.

N-nitrosodimethylamine is an organic compound with the chemical formula (CH₃)₂NNO. It belongs to a larger class of compounds known as nitrosamines, which are characterized by the presence of a nitroso group (N=O) attached to a nitrogen atom. N-nitrosodimethylamine is a volatile yellow oil that is highly toxic and classified as a probable human carcinogen. It is primarily formed through

NDMA is a suspected human carcinogen based on animal studies []. Exposure to NDMA has been linked to liver and kidney damage in animal models.

Here are some safety concerns regarding NDMA:

- Acute toxicity: High doses of NDMA can cause nausea, vomiting, headaches, and liver damage.

- Chronic toxicity: Long-term exposure to NDMA is suspected to increase the risk of cancer [].

- Environmental contaminant: NDMA can be present in low levels in air, water, and soil due to industrial processes and can contaminate food products [].

- Nitrosation Reaction: The most common method involves the reaction of dimethylamine with nitrous acid:

- Formation from Monochloramine: NDMA can also form during water chlorination processes, where monochloramine reacts with dimethylamine, leading to the production of unsymmetrical dimethylhydrazine, which subsequently converts to N-nitrosodimethylamine .

- Degradation: In environmental conditions, NDMA can degrade through photolysis when exposed to UV light, breaking down into less harmful substances .

N-nitrosodimethylamine exhibits significant biological activity, particularly concerning its carcinogenic properties. Studies have shown that exposure to NDMA can lead to liver damage and increase the risk of various cancers, including liver, stomach, bladder, and prostate cancers . In laboratory settings, NDMA has been found to disrupt arginine biosynthesis and DNA repair mechanisms in yeast models . The mechanism of its carcinogenicity involves metabolic activation that produces methyldiazonium, an alkylating agent that can damage DNA .

The primary synthesis methods for N-nitrosodimethylamine include:

- Nitrosation: As previously mentioned, this involves treating dimethylamine with nitrous acid.

- Industrial Processes: NDMA can be inadvertently produced in various industrial settings, such as during the manufacture of rubber and pesticides or in tanneries and dye factories .

- Natural Formation: Low levels of NDMA can also be formed in the human body from dietary alkylamines found in certain foods like cured meats and fish .

Research has shown that N-nitrosodimethylamine interacts with various biological systems. Its presence in drinking water poses significant risks due to its ability to cause DNA damage and liver toxicity at very low concentrations. Studies have indicated that NDMA can perturb metabolic pathways related to amino acid synthesis and mitochondrial function . Additionally, it has been detected in various foods and beverages due to its formation during processing or cooking methods involving nitrites .

N-nitrosodimethylamine belongs to a broader category of nitrosamines. Here are some similar compounds:

| Compound Name | Chemical Formula | Notable Characteristics |

|---|---|---|

| N-nitrosodiethylamine | (C₂H₅)₂NNO | Similar carcinogenic properties; derived from diethylamine. |

| N-nitroso-N-methylurea | C₃H₈N₂O₂ | Known carcinogen; formed from methylurea derivatives. |

| N-nitrosomorpholine | C₄H₉N₂O | Carcinogenic effects; derived from morpholine. |

| N-nitrosopiperidine | C₅H₁₁N₂O | Highly toxic; derived from piperidine. |

Uniqueness of N-Nitrosodimethylamine

What sets N-nitrosodimethylamine apart from other nitrosamines is its specific formation pathway involving dimethylamine and its widespread occurrence in both industrial processes and everyday products like cured meats and tobacco smoke. Its high solubility in water makes it particularly concerning for environmental contamination and human health risks associated with drinking water supplies .

Precursor Compounds and Reaction Mechanisms in Anthropogenic Systems

The formation of NDMA in anthropogenic systems primarily involves two distinct mechanistic pathways: the classical nitrosation mechanism and the unsymmetrical dimethylhydrazine (UDMH) pathway. These pathways share common organic nitrogen precursors but differ fundamentally in their reaction mechanisms and environmental conditions. Dimethylamine has been demonstrated as the most effective organic nitrogen precursor for NDMA formation through both pathways, though tertiary amines containing dimethylamine functional groups also contribute significantly to NDMA yields.

Computational chemistry investigations have revealed that the most potent NDMA precursors are tertiary amines possessing specific molecular characteristics: an acidic hydrogen, electron-donating groups positioned α and β to the dimethylamine moiety, relatively negative partial charges, low planarity values, high bond lengths, and pKa values ranging from 8.3 to 10.1. These molecular descriptors provide crucial insights into predicting NDMA formation potential from various precursor compounds. Quaternary amines and tertiary amines bonded to carbonyl (-COR) and thiocarbonyl (-CSR) groups exhibit a combination of low NDMA formation potential and high partial charges, contrasting sharply with highly reactive precursors.

The heterolytic bond dissociation energy for the elementary reaction producing NDMA serves as a critical criterion for evaluating the reactivity of aromatic tertiary amines. Structure-activity relationships indicate that tertiary amines with benzyl groups, aromatic heterocyclic rings, and diene-substituted methenyl groups adjacent to the dimethylamine moiety represent potentially significant NDMA precursors. Industrial processes utilizing amines and nitrites under varying pH conditions inadvertently produce NDMA through contact reactions between alkylamines and nitrogen oxides, nitrous acid, or nitrite salts.

Catalyzed Nitrosation Processes in Water Treatment Infrastructure

Chloramination processes in drinking water treatment systems have emerged as the primary pathway for NDMA formation in municipal water supplies. The mechanism involves complex interactions between monochloramine (NH₂Cl) and dichloramine (NHCl₂) species with organic amine precursors. Research has demonstrated that dichloramine plays a more significant role in NDMA formation compared to monochloramine, with all amine precursors reacting relatively rapidly to form NDMA and reaching maximum yields within 24 hours under excess chloramine conditions.

The chloramination mechanism initiates through nucleophilic substitution reactions between dimethylamine and chloramine species, leading to formation of unsymmetrical dimethylhydrazine or chlorinated UDMH intermediates. Subsequent oxidation by dissolved oxygen produces NDMA through a carefully orchestrated sequence of reactions. Experimental evidence indicates that oxygen incorporation into the N-O bond of NDMA occurs through radical intermediates, as demonstrated by ¹⁸O labeling studies showing no incorporation from H₂O but significant involvement of dissolved O₂.

The stoichiometry of chloramine and oxygen consumption provides crucial insights into the formation mechanism. High-yield NDMA precursors consume oxygen in amounts corresponding to initial concentrations of N,N-dimethylamine groups, while chloramine consumption often exceeds stoichiometric requirements by factors of 2-4, indicating competing reactions. The presence of natural organic matter (NOM) creates competition with NDMA precursors for dichloramine, generally reducing NDMA formation yields. pH conditions significantly influence both chloramine speciation and protonation states of amine precursors, with maximum NDMA formation observed where dichloramine and deprotonated amines coexist.

| Precursor Compound | Molar NDMA Yield (%) | Chloramine Consumption Ratio | Oxygen Consumption Ratio |

|---|---|---|---|

| Ranitidine | 85-90 | 3.2 | 1.0 |

| N,N-dimethylbenzylamine | 45-52 | 3.8 | 1.0 |

| Dimethylamine | 1.2-2.3 | 2.2 | 0.6+ |

| Trimethylamine | 15.8 | 3.9 | 1.0 |

Thermodynamic Constraints on Spontaneous Generation in Complex Matrices

Thermodynamic analysis of NDMA formation reveals significant constraints on spontaneous generation processes in environmental matrices. Density functional theory calculations indicate that the nitrosation reaction represents the rate-limiting step in NDMA formation from tertiary amines, with activation energies varying substantially based on precursor molecular structure. The complete formation pathway involves four distinct steps: nucleophilic substitution by chloramine, oxidation, dehydration, and final nitrosation, each governed by specific thermodynamic parameters.

Computational studies examining the formation mechanism from ranitidine demonstrate that carbocation stability plays a crucial role in determining reaction feasibility. The heterolytic bond dissociation energy for releasing NDMA and carbocation fragments serves as a predictive criterion for evaluating tertiary amine reactivity. Reactions producing stable carbocations, particularly those involving methylfuran groups, exhibit significantly higher NDMA yields compared to those generating less stable ionic intermediates.

Natural formation processes in environmental matrices face additional thermodynamic constraints. NDMA can form through biological, chemical, and photochemical processes in air, water, and soil, involving reactions between naturally occurring nitrosatable substrates and nitrosating agents. Atmospheric formation occurs during nighttime through reactions of dimethylamine with nitrogen oxides, while soil bacteria synthesize NDMA from various precursor substances including nitrate, nitrite, and amine compounds. However, these natural processes typically produce lower NDMA concentrations compared to anthropogenic sources due to thermodynamic limitations and competing reaction pathways.

The quantum yield of NDMA photolysis under 365 nm UV-LED irradiation has been determined as 0.0312 ± 0.0047, indicating moderate photodegradation efficiency. Photodegradation pathways involve photooxidation of excited NDMA in nonprotonated form, with pH-dependent reaction rates suggesting wavelength-specific degradation mechanisms. These findings highlight the complex interplay between formation and degradation processes governing NDMA persistence in environmental systems.

N-nitrosodimethylamine represents a significant environmental contaminant that enters ecosystems through multiple anthropogenic pathways [1]. The compound exhibits widespread distribution patterns across various environmental matrices, with concentrations varying significantly based on source characteristics and environmental conditions [2]. Understanding these dissemination patterns is crucial for comprehending the compound's environmental fate and transport mechanisms [3].

The environmental occurrence of N-nitrosodimethylamine stems primarily from industrial activities, water treatment processes, and combustion-related sources [1] [4]. Natural formation also occurs through biological, chemical, and photochemical processes involving ubiquitous precursors classified as nitrosatable substrates and nitrosating agents [1]. These precursors are widespread throughout the environment, occurring in plants, fish, algae, and organic waste materials [1].

Point Source Contamination from Pharmaceutical Manufacturing Byproducts

Pharmaceutical manufacturing facilities represent critical point sources of N-nitrosodimethylamine contamination, particularly during the production of specific active pharmaceutical ingredients [7]. The contamination primarily occurs as an unintended byproduct during manufacturing processes rather than through deliberate addition [7] [8]. Recent investigations have revealed substantial contamination levels in various pharmaceutical products, with concentrations ranging from nanogram to parts-per-million levels [7] [33].

The formation of N-nitrosodimethylamine in pharmaceutical manufacturing occurs through the reaction of dimethylamine precursors with nitrosating agents under specific conditions [34]. In metformin drug product manufacturing, atmospheric nitrogen dioxide introduced during fluidized bed granulation processes has been identified as a significant contributing factor [34]. Model experiments demonstrated that N-nitrosodimethylamine formation increases proportionally with nitrogen dioxide concentrations ranging from 5 to 100 parts per billion [34].

Ranitidine products have shown particularly high contamination levels, with United States Food and Drug Administration testing revealing concentrations up to 2.85 parts per million in tablets and up to 1.37 parts per million in syrups [7]. The contamination appears to be related to the active pharmaceutical ingredient itself and associated storage conditions, with N-nitrosodimethylamine potentially forming during product storage rather than exclusively during manufacturing [7].

Table 1: N-nitrosodimethylamine Contamination Levels in Pharmaceutical Products

| Product Type | N-nitrosodimethylamine Concentration Range | Acceptable Limit | Source |

|---|---|---|---|

| Ranitidine Tablets | Up to 2.85 ppm | Not specified | FDA testing [7] |

| Ranitidine Syrups | Up to 1.37 ppm | Not specified | FDA testing [7] |

| Nizatidine Products | Lower than ranitidine | Not specified | FDA testing [7] |

| Ranitidine Hydrochloride Capsule | 3.38-57.05 ng/mL | 0.32 ppm | Study analysis [33] |

| Ranitidine Citrate Capsule | 3.38-57.05 ng/mL | 0.064 ppm | Study analysis [33] |

| Ranitidine Injection | 3.38-57.05 ng/mL | 0.48 ppm | Study analysis [33] |

| Metformin Drug Products | Variable (1.9% exceeded limits) | 96 ng/day maximum | Company investigation [34] |

The pharmaceutical contamination pathway involves multiple mechanisms including the presence of dimethylamine in active pharmaceutical ingredients, atmospheric nitrogen dioxide exposure during manufacturing, and thermal processing conditions [34]. Manufacturing facilities utilizing fluidized bed granulation processes are particularly susceptible to contamination when atmospheric nitrogen dioxide concentrations exceed typical background levels [34].

Investigation of manufacturing processes has revealed that N-nitrosodimethylamine formation correlates with seasonal variations in atmospheric nitrogen dioxide concentrations, with higher formation rates observed during winter months when atmospheric nitrogen dioxide levels typically increase [34]. This seasonal correlation suggests that environmental controls on air quality entering manufacturing facilities could significantly reduce contamination levels [34].

Secondary Formation in Municipal Water Distribution Networks

Municipal water distribution networks serve as major pathways for N-nitrosodimethylamine formation through secondary reactions occurring during disinfection processes [3] [12]. The compound forms primarily through the reaction of monochloramine and dichloramine with organic nitrogen-containing precursors present in treated water [9] [13]. This formation pathway represents one of the most significant sources of N-nitrosodimethylamine exposure in drinking water systems [14].

Chloramination processes used for water disinfection create conditions conducive to N-nitrosodimethylamine formation through multiple reaction mechanisms [12] [16]. The primary pathway involves the reaction of dimethylamine with dichloramine through a nucleophilic substitution mechanism [16]. Additionally, the unsymmetrical dimethylhydrazine pathway and chlorinated unsymmetrical dimethylhydrazine pathway contribute significantly to N-nitrosodimethylamine production under typical water treatment conditions [3].

Formation rates in distribution systems are influenced by multiple operational parameters including chlorine to ammonia ratios, contact time, pH conditions, and dissolved oxygen concentrations [13] [16]. Water treatment plants with extended chloramine contact times of 12 to 18 hours demonstrate significantly higher N-nitrosodimethylamine concentrations compared to systems with shorter contact times of 0.5 to 2 hours [16]. The optimal chlorine to ammonia molar ratio for maximum N-nitrosodimethylamine formation ranges from 0.6:1 to 0.8:1 [3].

Table 2: N-nitrosodimethylamine Occurrence in Drinking Water Distribution Systems

| Water System Type | N-nitrosodimethylamine Concentration Range (ng/L) | Treatment Method | Geographic Region |

|---|---|---|---|

| Raw Water (South China) | 4.7 - 15.1 | Pre-treatment | China [31] |

| Finished Water (South China) | 4.68 - 46.9 | Conventional treatment | China [31] |

| Chloramination Plant Effluents (North America) | Up to several hundred (34% detection) | Chloramination | United States/Canada [16] |

| Spanish Distribution Systems | Up to 4.2 | Chloramination | Spain [14] |

| UK Distribution Systems | Up to 6 (limited detection) | Pre-chlorination + chloramination | United Kingdom [16] |

| California Water Systems | Action level: 10 | Various | United States [21] |

The formation potential of N-nitrosodimethylamine in water distribution systems varies significantly based on source water characteristics and precursor concentrations [32]. Tertiary effluents and wastewater-impacted river waters demonstrate particularly high formation potentials, with concentrations ranging from 85 to 840 nanograms per liter [32]. Advanced water treatment plants employing ozone followed by granular activated carbon show the most effective removal of N-nitrosodimethylamine formation potential [14].

Secondary formation mechanisms in distribution networks involve the transformation of naturally occurring precursors including dissolved organic nitrogen compounds, algae-derived materials, and soluble microbial products [17]. These precursors can originate from agricultural runoff containing dimethylamine and nitrite, which subsequently undergo chloramination reactions in water treatment facilities [1]. The presence of natural organic matter affects reaction kinetics but does not significantly alter the molar yield of N-nitrosodimethylamine from specific precursors [12].

Mitigation strategies for reducing secondary formation include implementing granular activated carbon treatment, oxidative pretreatment with ozone, and optimizing chloramination conditions [12] [14]. However, the heterogeneous nature of precursor compounds and varying treatment conditions limit the effectiveness of single-approach mitigation strategies [12].

Atmospheric Deposition Mechanisms from Combustion Processes

Atmospheric deposition represents a significant pathway for N-nitrosodimethylamine dissemination through various combustion-related sources [18] [19]. The compound forms in the atmosphere through multiple mechanisms including direct emissions from combustion processes and secondary formation through atmospheric chemical reactions [18] [20]. These atmospheric sources contribute to widespread environmental contamination through both wet and dry deposition processes [19].

Combustion processes generate N-nitrosodimethylamine through several pathways including the pyrolytic formation during high-temperature reactions and the atmospheric reaction of dimethylamine with nitrogen oxides [18] [4]. Diesel vehicle exhaust has been identified as a significant source of atmospheric N-nitrosodimethylamine emissions, contributing to urban air pollution and subsequent deposition [18] [22]. The compound may also form in the atmosphere during nighttime through reactions between dimethylamine and nitrogen oxides [18].

Food preparation through charcoal grilling represents a substantial source of airborne N-nitrosodimethylamine formation [4]. Research has demonstrated that dry-heat cooking of meats produces significant atmospheric concentrations, with beef grilling generating concentrations up to 65 micrograms per cubic meter and pork grilling producing up to 51 micrograms per cubic meter [4]. The formation correlates with meat protein content and cooking duration, suggesting that industrial food processing facilities may contribute significantly to atmospheric loading [4].

Table 3: N-nitrosodimethylamine Concentrations from Atmospheric Sources and Combustion Processes

| Source Type | N-nitrosodimethylamine Concentration | Measurement Context |

|---|---|---|

| Diesel Vehicle Exhaust | Detected | Emissions [18] |

| Charcoal Grilling (Beef) | 65 μg/m³ | Air concentration during cooking [4] |

| Charcoal Grilling (Pork) | 51 μg/m³ | Air concentration during cooking [4] |

| Cigarette Smoke (High-nitrate tobacco) | 50 ng/cigarette | Mainstream smoke [27] |

| Cigarette Smoke (Blended tobacco) | 95 ng/cigarette | Mainstream smoke [27] |

| Fine Particulate Matter (London) | 0.00136-0.0049 μg/m³ | Ambient air (seasonal variation) [5] |

| Chemical Production Facility | Up to 0.230 μg/m³ | Facility perimeter [5] |

| Fog and Cloud Water | 7.5-397 ng/L | Atmospheric water [19] |

Tobacco combustion contributes significantly to atmospheric N-nitrosodimethylamine through pyrolytic formation of volatile nitrosamines [18] [27]. Cigarette smoke contains substantial concentrations of the compound, with levels ranging from 50 to 95 nanograms per cigarette depending on tobacco composition and nitrate content [27] [30]. The formation occurs through multiple mechanisms including direct transfer of preformed compounds, decarboxylation of nitrosoproline, and pyrolytic nitrosation of precursor amines [28].

Industrial rubber manufacturing processes represent another significant source of atmospheric N-nitrosodimethylamine through byproduct formation during heating and curing operations [29]. The compound forms as an unintended byproduct when amines present in rubber react with nitrogen oxides generated during thermal processing [29]. This pathway contributes to occupational exposure and environmental release in industrial settings [29].

Atmospheric transport and deposition mechanisms involve both gas-phase and aqueous-phase processes [19] [20]. Laboratory studies have demonstrated that while N-nitrosodimethylamine can form in the aqueous phase through reactions between nitrous acid and dimethylamine, the low yields observed suggest that gaseous formation with subsequent partitioning to droplets dominates atmospheric formation [19]. Box-model calculations confirm the predominant contribution from gas-phase formation followed by partitioning into cloud droplets [19].

Physical Description

Yellow, oily liquid with a faint, characteristic odor; [NIOSH]

Solid

YELLOW OILY LIQUID.

Yellow, oily liquid with a faint characteristic odor.

Yellow, oily liquid with a faint, characteristic odor.

Color/Form

Yellow liquid

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

152 °C

151 °C

306 °F

Flash Point

142 °F

61 °C

Heavy Atom Count

Vapor Density

2.56 (Air = 1)

Relative vapor density (air = 1): 2.56

2.56

Density

1.0048 at 20 °C/4 °C

Relative density (water = 1): 1.0

1.005

LogP

log Kow = -0.57

-0.57

Odor

Odor Threshold

Odor Threshold High: 0.01 [mmHg]

Odor threshold from AIHA

Decomposition

Melting Point

UNII

GHS Hazard Statements

H330: Fatal if inhaled [Danger Acute toxicity, inhalation];

H350: May cause cancer [Danger Carcinogenicity];

H372 **: Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];

H411: Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pharmacology

Mechanism of Action

... Hamsters are more susceptible than rats to liver cancer by dimethylnitrosamine because of its deficiency in repair of O6-alkylation of guanine in DNA. In rats a single large dose of dimethylnitrosamine induces kidney, but not liver, cancer because of the capability of liver repair enzymes to remove alkylated forms of DNA from the liver.

Vapor Pressure

2.7 [mmHg]

2.7 mm Hg at 20 °C

Vapor pressure, Pa at 20 °C: 360

3 mmHg

Pictograms

Acute Toxic;Health Hazard;Environmental Hazard

Other CAS

Absorption Distribution and Excretion

It is absorbed from gastrointestinal tract and lung ... Skin absorption is slow. When administered to rats, mice, and rabbits, it is distributed uniformly in tissue ... Although the liver is main organ concerned with its metabolism and is site of selective toxicity, dimethylnitrosamine does not concentrate there. Only a small percentage is excreted unchanged in rat urine after oral and iv doses of 50 to 100 mg/kg. A large proportion ... Appears in the expired air as ... Carbon dioxide (approx 60% in 24 hr).

N-nitrosodimethylamine (NDMA) reached equal max concn in the maternal and fetal blood and tissues within 5-15 min and 30-60 min, respectively, after an iv injection of 50 mg/kg into mice and rats on days 21-23 of pregnancy. The subsequent exponential decr in NDMA was more rapid in mice than in rats. Increasing the NDMA level in maternal blood by increased doses, linearly increased the fetal blood NDMA to a peak of 120 mug/mL in mice and 220 ug/mL in rats, whereas the level of NDMA in maternal blood continued to increase as doses were increased to 300 mg/kg.

N-Nitrosodimethylamine (DMN) was shown to be assimilated by the roots and translocated to the tops of lettuce and spinach plants.

The acute toxicities of dimethylnitrosamine and diethylnitrosamine were evaluated in adult male crayfish. Toxicokinetic studies of (14)C dimethylnitrosamine and (14)C diethylnitrosamine in Austropotamobius pallipes (crayfish), administered by iv injection, show high concns of (14)C in abdominal muscle and hepatopancreas. Excretion is greater with dimethylnitrosamine, and retention in tissues, especially the hepatopancreas, is greater with diethylnitrosamine.

Metabolism Metabolites

A method for quantitative estimation of the formation of N-nitrosodimethylamine (NDMA) in mice was developed. When 0.25 umole of aminopyrine and 0.25-2.0 umole of sodium nitrite were simultaneously administration orally to mice, the amt of NDMA formed in 20 min was 8.2-60.3 nmol. These values are equal to approximately 30-200 ug/kg of body wt which are nearly daily doses expected to cause carcinogenic effect in mice or rats.

Available evidence suggests that NDMA requires metabolic activation to exert its toxic and carcinogenic effects. Rate of metabolism ... in vivo has been exam by measuring rate of loss of NDMA from blood and exhalation of (14)CO2 following administration of (14)C-NDMA. In rats ... 30 mg/kg administration by ip injection is metabolized within 6 hr. Rate of metab of NDMA in vitro ... Measured by use of slices of liver and other organs ... from rats, hamsters, monkeys, trout, goldfish and various amphibians. ... Oxidative N-demethylation to form formaldehyde has been demonstrated with liver microsomes from rats, mice and hamsters. Microsomal oxidn has been suggested to result in unstable N-nitroso-n-methyl-n-hydroxymethylamine, which decomp to yield methylating species and formaldehyde. ...

... In the metabolism ... one of the intermediary products is diazomethane.

For more Metabolism/Metabolites (Complete) data for N-NITROSODIMETHYLAMINE (16 total), please visit the HSDB record page.

N-Nitrosodimethylamine has known human metabolites that include N-Nitroso-N-methyl-N-hydroxymethylamine, N-Nitrosomethylamine, and acetyl-(dimethylamino)-oxoazanium.

Evidence from in vitro and in vivo studies with rodents indicates that NDMA is metabolized by hydroxylation of the alpha-carbon, followed by formation of formaldehyde, molecular nitrogen and a methylating agent, which is considered to be the carcinogenic form. Recent evidence suggests that a significant proportion of NDMA is metabolized via a denitrosation mechanism. (L1207)

Wikipedia

Acediasulfone

Biological Half Life

When administered to rats, mice and rabbits, it is ... metabolized rapidly, with a half-life of approximately 4 hr.

Use Classification

Hazardous Air Pollutants (HAPs)

Hazard Classes and Categories -> Carcinogens, Mutagens, Flammable - 2nd degree

Methods of Manufacturing

Industrial preparation: GB 772331 (1957 to Olin Mathieson) ... Campbell, US 2981752 (1961 to C.S.C); Datin, Elliott, US 3136821 (1964 to Allied Chem).

REACTION OF NITROUS ACID WITH DIMETHYLAMINE

General Manufacturing Information

Formed by the interaction of nitrite with dimethylamine and by the action of nitrate-reducing bacteria.

Analytic Laboratory Methods

Method: OSHA 06; Procedure: gas chromatography with chemiluminescence detection; Analyte: N-nitrosodimethylamine; Matrix: air; Detection Limit: 0.4 ug/cu m (130 ppt).

Method: OSHA 27; Procedure: gas chromatography with thermal energy analyzer detection; Analyte: N-nitrosodimethylamine; Matrix: air; Detection Limit: reliable quantitation limit 0.043 ppb (0.13 ug/cu m).

Method: EPA-EAD 607; Procedure: gas chromatography with nitrogen-phosphorus detector; Analyte: N-nitrosodimethylamine; Matrix: municipal and industrial discharges; Detection Limit: 0.15 ug/L.

For more Analytic Laboratory Methods (Complete) data for N-NITROSODIMETHYLAMINE (23 total), please visit the HSDB record page.

Clinical Laboratory Methods

Gas chromatography/high resolution mass spectrometry methods were developed for quantifying nitrosodimethylamine (NDMA) in human urine. The limits of quantitation of these methods, which utilize stable isotope analogs of nitrosodimethylamine as internal standards, were 5 pg/ml for nitrosodimethylamine.

N-Nitrosodimethylamine was determined in saliva test solutions which had contacted nursing-bottle nipples and pacifiers by gas chromatographic technique.

A rapid, sensitive, specific, and cost effective method for the detection of N-nitrosodimethylamine in rodent tissue and body fluids /is described/. The method involves isolation of N-nitrosodimethylamine from the samples with subsequent detection and quantitation of observed N-nitrosodimethylamine against a mass labeled N-(15)N-nitrosodimethyl-(15)N-amine internal standard by capillary gas chromatography/mass spectrometry with selected ion monitoring. Validation of the method includes linearity studies of N-nitrosodimethylamine response, calculation of the relative response factor (RRF) for n-nitrosodimethylamine vs (15)N-nitrosodimethyl-(15)N-amine, and absoulte recovery studies. Estimates of percision, detection limit, and minimum quantifiable limit are also reported.

For more Clinical Laboratory Methods (Complete) data for N-NITROSODIMETHYLAMINE (6 total), please visit the HSDB record page.

Storage Conditions

Interactions

To study the effect of chronic alcohol consumption on tumor development due to dimethylnitrosamine (DMN) administration, female Sprague-Dawley rats were pair-fed for 3 weeks a nutritionally adequate liquid diet containing either ethanol (36% of total calories) or isocalorically substituted carbohydrates as control diet. Thereafter, the animals were maintained on laboratory chow and tap water ad libitum for another 2 weeks and received 1.5 mg DMN i.p. per day for the first 5 days. This 5-week cycle was repeated three more times. Chronic treatment with an alcohol-containing diet was shown to significantly improve the mean survival time of DMN-treated rats compared with identically treated animals fed the control diet, but the total number of tumors observed under these experimental conditions and the target organ remained virtually unchanged.

Administration of aminoacetonitrile to rats reduced metabolism of NDMA, induction of hepatic dna damage and acute toxicity. ... Pretreatment of rats with pregneolone-16alpha-carbonitrile ... decreased ... toxicity of NDMA. ... Acute toxicity of NDMA in rats and mice and n-7-methylation of guanine in liver DNA were reduced by simultaneous administration of disulfiram.

Dose-related suppression of the 3H-thymidine incorporation into liver DNA of rats after a single injection of dimethylnitrosamine by copper pretreatment was observed. The 3H-thymidine incorporation was not decreased by cadmium pretreatment. On the other hand, the 3H-thymidine incorporation into liver DNA of partially hepatectomized rats was decreased by both copper and cadmium pretreatments. Thymidine kinase activity in the liver of rats treated with dimethylnitrosamine was also decreased by copper pretreatment, but the enzyme activity was not decreased by cadmium pretreatment. Copper accumulation in the liver of copper-administered rats was predominantly in the nuclear fraction, followed by the soluble fraction. Cadmium accumulation in the liver of cadmium-administered rats was predominantly in the soluble fraction, followed by the nuclear fraction. Copper accumulation in the nuclear fraction may suppress the induction of thymidine kinase in the liver of rats by dimethylnitrosamine.

For more Interactions (Complete) data for N-NITROSODIMETHYLAMINE (15 total), please visit the HSDB record page.

Stability Shelf Life

Dates

Effect of Oral Ranitidine on Urinary Excretion of N-Nitrosodimethylamine (NDMA): A Randomized Clinical Trial

Jeffry Florian, Murali K Matta, Ryan DePalma, Victoria Gershuny, Vikram Patel, Cheng-Hui Hsiao, Robbert Zusterzeel, Rodney Rouse, Kristin Prentice, Colleen Gosa Nalepinski, Insook Kim, Sojeong Yi, Liang Zhao, Miyoung Yoon, Susan Selaya, David Keire, Joyce Korvick, David G StraussPMID: 34180947 DOI: 10.1001/jama.2021.9199

Abstract

In 2019, the US Food and Drug Administration (FDA) received a citizen petition indicating that ranitidine contained the probable human carcinogen N-nitrosodimethylamine (NDMA). In addition, the petitioner proposed that ranitidine could convert to NDMA in humans; however, this was primarily based on a small clinical study that detected an increase in urinary excretion of NDMA after oral ranitidine consumption.To evaluate the 24-hour urinary excretion of NDMA after oral administration of ranitidine compared with placebo.

Randomized, double-blind, placebo-controlled, crossover clinical trial at a clinical pharmacology unit (West Bend, Wisconsin) conducted in 18 healthy participants. The study began in June 2020, and the end of participant follow-up was July 1, 2020.

Participants were randomized to 1 of 4 treatment sequences and over 4 periods received ranitidine (300 mg) and placebo (randomized order) with a noncured-meats diet and then a cured-meats diet. The cured-meats diet was designed to have higher nitrites, nitrates (nitrate-reducing bacteria can convert nitrates to nitrites), and NDMA.

Twenty-four-hour urinary excretion of NDMA.

Among 18 randomized participants (median age, 33.0 [interquartile range {IQR}, 28.3 to 42.8] years; 9 women [50%]; 7 White [39%], 11 African American [61%]; and 3 Hispanic or Latino ethnicity [17%]), 17 (94%) completed the trial. The median 24-hour NDMA urinary excretion values for ranitidine and placebo were 0.6 ng (IQR, 0 to 29.7) and 10.5 ng (IQR, 0 to 17.8), respectively, with a noncured-meats diet and 11.9 ng (IQR, 5.6 to 48.6) and 23.4 ng (IQR, 8.6 to 36.7), respectively, with a cured-meats diet. There was no statistically significant difference between ranitidine and placebo in 24-hour urinary excretion of NDMA with a noncured-meats diet (median of the paired differences, 0 [IQR, -6.9 to 0] ng; P = .54) or a cured-meats diet (median of the paired differences, -1.1 [IQR, -9.1 to 11.5] ng; P = .71). No drug-related serious adverse events were reported.

In this trial that included 18 healthy participants, oral ranitidine (300 mg), compared with placebo, did not significantly increase 24-hour urinary excretion of NDMA when participants consumed noncured-meats or cured-meats diets. The findings do not support that ranitidine is converted to NDMA in a general, healthy population.

ClinicalTrials.gov Identifier:

.

Degradation of ranitidine and changes in N-nitrosodimethylamine formation potential by advanced oxidation processes: Role of oxidant speciation and water matrix

Mingizem Gashaw Seid, Changha Lee, Kangwoo Cho, Seok Won HongPMID: 34388496 DOI: 10.1016/j.watres.2021.117495

Abstract

This study investigated the effects of thirteen (photo/electro) chemical oxidation processes on the formation potential (FP) of N-nitrosodimethylamine (NDMA) during the chloramination of ranitidine in reverse osmosis (RO) permeate and brine. The NDMA-FP varied significantly depending on the pretreatment process, initial pH, and water matrix types. At higher initial pH values (> 7.0), most pretreatments did not reduce the NDMA-FP, presumably because few radical species and more chloramine-reactive byproducts were generated. At pH < 7.0, however, electrochemical oxidation assisted by chloride and Fe/H

O

, catalytic wet peroxide oxidation and peroxydisulfate-induced pretreatments removed up to 85% of NDMA-FP in the RO brine. Ultraviolet (UV) irradiation or prechlorination alone did not reduce the NDMA-FP effectively, but combined UV/chlorine treatment effectively reduced the NDMA-FP. In contrast, after UV irradiation (2.1 mW cm

for 0.5 h) in the presence of H

O

and chloramine, NDMA formation increased substantially (up to 26%) during the post-chloramination of the RO permeate. Mass spectrometric analysis and structural elucidation of the oxidation byproducts indicated that compared with the reactive nitrogen species generated by UV/NH

Cl, sulfate radicals and (photo/electro)chemically generated reactive chlorine species were more promising for minimizing NDMA-FP. Unlike, the hemolytic •OH driven by UV/H

O

, the •OH from Fe(IV)-assisted pretreatments showed a significant synergistic effect on NDMA-FP reduction. Overall, the results suggest the need for a careful assessment of the type of radical species to be used for treating an RO water system containing amine-functionalized compounds.

A solvent-free headspace GC/MS method for sensitive screening of N-nitrosodimethylamine in drug products

Do Hee Lee, Su Hyeon Hwang, Seoungchul Park, Jeongmi Lee, Han Bin Oh, Sang Beom Han, Kwang-Hyun Liu, Yong-Moon Lee, Hee Soo Pyo, Jongki HongPMID: 34250988 DOI: 10.1039/d1ay01036k

Abstract

A solvent-free headspace gas chromatography-mass spectrometry (SF-HS-GC/MS) method was developed and validated for screening N-nitrosodimethylamine (NDMA) in various active pharmaceutical ingredients (APIs) and drug products. Experimental parameters such as incubation temperature, incubation time, and sample volume in solvent-free headspace conditions were optimized. The developed SF-HS-GC/MS method was validated in terms of linearity, limit of quantification (LOQ), precision, and accuracy. The results indicated excellent linearity from 5 to 500 ng gwith correlation coefficients higher than 0.9999. The LOQ of this method was 5 ng g

and matrix effects ranged from 0.97 to 1.11. The accuracy ranged from 92.77 to 106.54% and the precision RSDs were below 5.94%. No significant matrix effect was observed for any of the drug products. Also, artefactual NDMA formation in ranitidine, nizatidine, and metformin was investigated under HS conditions. Adjusted (mild) SF-HS conditions were suggested for precise quantification of NDMA in positive drug products by GC/MS. The present SF-HS-GC/MS method is a promising tool for the screening and determination of toxic NDMA in APIs and drug products.

NDMA formation during ozonation of metformin: Roles of ozone and hydroxyl radicals

Xiaobin Liao, Linlu Shen, Zhibin Jiang, Menglan Gao, Yu Qiu, Huan Qi, Chao ChenPMID: 34280626 DOI: 10.1016/j.scitotenv.2021.149010

Abstract

Metformin, a high-consumed pharmaceutical for diabetes, has been reported to generate carcinogenic nitroso-dimethylamine (NDMA) during treatment of its containing wastewater. However, whether it would produce NDMA during ozonation or not is unclear, let alone discriminate roles of ozone (O) and hydroxyl radicals (OH). In this paper, effects of ozonation on NDMA formation from metformin were investigated, roles of O

and OH were also distinguished by adding tert-butyl alcohol (tBA) as OH scavenger. Moreover, various influencing factors and reaction mechanisms were demonstrated. The results indicated that NDMA could be directly formed from metformin during ozonation, the addition of OH scavenger significantly enhanced its formation (0-46.2 ng/L vs 0-139.1 ng/L). The formation of NDMA by O

and OH was more affected by bromide and HCO

than those with only O

; while the impacts of pH and sulphate on the latter were more notable. No matter without/with tBA in the solution, the formed NDMA during ozonation of metformin increased with raising pH (from 5 to 9) and achieved the maximum 69.6 ng/L and 235.9 ng/L at pH 9, respectively; small amount of bromide (0.1 μM) promoted NDMA production, high levels of bromide (10 μM) inhibited its formation; the existence of HCO

enhanced the amounts of NDMA from 44.5 to 73.5 ng/L (raised by 65.2%) by O

and OH and from 102.9 to 130 ng/L with only O

(raised by 26.3%); with the addition of sulphate, NDMA concentration raised by 43.8% by O

and OH, while the value was high up to 134.6% with only O

. Based on the result of UPLC-Q-TOF and density functional theory, the oxidation intermediates were identified and possible transformation pathways of metformin during ozonation were proposed. The findings in this paper would provide reference when treating metformin-containing water in future.

Ranitidine and Risk of N-Nitrosodimethylamine (NDMA) Formation

C Michael White, Adrian V HernandezPMID: 34180953 DOI: 10.1001/jama.2021.10043

Abstract

The characteristic of N-nitrosodimethylamine precursor release from algal organic matter and degradation performance of UV/H

Zhenqi Du, Ruibao Jia, Wuchang Song, Yonglei Wang, Mengyu Zhang, Zhangbin Pan, Shaohua SunPMID: 34328925 DOI: 10.1016/j.scitotenv.2021.148739

Abstract

Seasonal cyanobacterial blooms in eutrophic water releases algal organic matter (AOM), which contains large amount of dissolved organic nitrogen (DON) and is difficult to be removed effectively by conventional treatment processes (e.g., coagulation and sand filtration) because of its high hydrophilicity. Moreover, N-nitrosodimethylamine (NDMA) can be generated by the reaction of AOM with disinfectants in the subsequent disinfection process. In this study, the formation of NDMA from different AOM components was explored and the control of algal-derived NDMA precursors by UV/HO

/O

was evaluated. The results showed that the hydrophilic and polar components of AOM with the low molecular weight had higher NDMA yields. UV-based advanced oxidation process (AOPs) is effective in degrading NDMA precursors, while the removal rate can be affected greatly by UV doses. The removal rate of NDMA precursors by UV/H

O

/O

is higher than by UV/H

O

or UV/O

which can reach 95% at the UV dose of 400 mJ/cm

. An alkaline environment reduces the oxidation efficiency of UV/H

O

/O

technology, while an acidic environment is conducive to its function. Inorganic anions such as HCO

, SO

, Cl

and NO

are potential to compete with target algal-derived NDMA precursors for the oxidants reaction and inhibit the degradation/removal of these precursors. The degradation of algal-derived NDMA precursors by UV/H

O

/O

is mainly accomplished by the oxidation of DON with secondary amide groups, and the main degradation mechanism by UV/H

O

/O

was through the initial decomposition of macromolecular organic compounds such as biopolymers and humic substances and the further degradation of resulting small molecular components.

[Determination of

Changchuan Guo, Qi Liu, Lei Zhang, Jing Zheng, Yong Wang, Shujuan Yang, Zhijie Chu, Chong Niu, Yuwen XuPMID: 34213099 DOI: 10.3724/SP.J.1123.2020.03008

Abstract

A method was established for the determination of-nitrosodimethylamine (NDMA) in metformin hydrochloride active pharmaceutical ingredient (API) and preparation samples by high performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). Water was used as the extraction solvent for the metformin hydrochloride API and preparation samples. The samples were analyzed by HPLC-MS/MS after vortex mixing, constant temperature shaking, high speed centrifugation and microfiltration. An ACE EXCEL 3 C18-AR column (150 mm×4.6 mm, 3 μm) was used for chromatographic separation. The mobile phases were water and methanol both containing 0.1% formic acid with gradient elution. The flow rate, column temperature, and autosampler temperature were set as 0.8 mL/min, 40℃, and 10℃, respectively. The valve switching technique was used to protect the mass spectrometer, while six-way valve switching was adopted to allow the mobile phase with a retention time of 2.85-7.00 min to enter the mass spectrometer and the mobile phase with other retention times to enter the waste liquid. For the mass spectrometer, an atmospheric pressure chemical ionization (APCI) ion source was used in positive ion MRM scanning mode. The other conditions were as follows:atomizer flow, 3 L/min; heater flow, 10 L/min, interface temperature, 300℃; desolvation line (DL) temperature, 250℃; heating block temperature, 400℃; and dryer flow, 10 L/min. The quantitative transition of NDMA was

75.0→43.1 with a collision energy of-17.0 eV, while the qualitative transition was

75.0→58.2 with a collision energy of-16.0 eV. The external standard method was utilized for quantitative analysis. The established method was validated in detail by investigating the specificity, linear range, limit of detection, limit of quantification, recovery, precision, and stability. This method showed good specificity, since the solvents and excipients did not interfere with the determination of NDMA. A good linear relationship was observed the NDMA peak area and the mass concentrations in the range of 1.00-100.00 ng/mL with an excellent correlation coefficient (

>0.9999). The limit of detection and limit of quantification in solution were 0.20 ng/mL and 1.00 ng/mL, respectively. The recoveries of NDMA at low, medium, and high spiked levels ranged from 94.55% to 114.67%, and the RSDs ranged from 4.73% to 13.46%, indicating good accuracy and precision for the quantification of NDMA. Stability tests showed that NDMA was stable when placed in the autosampler for 0, 8, 24 h, since the RSD of the peak area was as low as 2.08%. The validated method was then applied to the determination of NDMA in metformin hydrochloride raw materials and preparations (tablets, capsules or enteric tablets). The detected amount of NDMA in the API did not exceed the limit in 113 batches of samples, but NDMA was detected and exceeded the limit in eight batches of preparations. This method is sensitive, accurate, and easy to operate, and it can be used for the determination of NDMA in metformin hydrochloride raw materials and preparation samples.

Proteomic and molecular evidences of Il1rl2, Ric8a, Krt18 and Hsp90b1 modulation during experimental hepatic fibrosis and pomegranate supplementation

Hadiya Husain, Mohammad Waseem, Riaz AhmadPMID: 34174316 DOI: 10.1016/j.ijbiomac.2021.06.091

Abstract

The inspection of variations in the proteomic aspects conspire the biomarker discovery in diagnostics of peculiar diseases. Recent developments in high-throughput proteomic techniques have provided leverage in the discovery of biomarkers during the etiology of various diseases. We identified potential biomarkers by utilizing proteomics, bioinformatics and gene expression studies. Meticulous assessment of collagen and hydroxyproline levels along with the glycogen and protein carbonyl levels exhibited deterioration in the N' - Nitrosodiethylamine (NDEA) administered rat livers and subsequent salubrious effect of pomegranate juice. The immunohistochemical inspection of iNOS and nitrite estimation indicated the peccant fibrotic alterations. 2D proteome profiling and MALDI-TOF MS/MS furthered the significant biomarkers to be analyzed for the gene ontology by PANTHER, cluster analysis by DAVID and network simulation by STRING 10.0. Several genes found relevant after MALDI analysis were evaluated by real-time PCR (RTPCR). Our data revealed CYP2b15, HSP70, TRFE, HPT, Il1rl2, Ric8a, Krt18, Hsp90b1 and iNOS as novel biomarkers for the mechanism of pomegranate against liver fibrosis. It can be inferred that NDEA-induced liver fibrosis actuates various biological pathways by the identified biomarkers and pomegranate juice modifies them.N-Nitrosodimethylamine-Contaminated Valsartan and the Risk of Cancer

Willy Gomm, Christoph Röthlein, Katrin Schüssel, Gabriela Brückner, Helmut Schröder, Steffen Heß, Roland Frötschl, Karl Broich, Britta HaenischPMID: 34247699 DOI: 10.3238/arztebl.m2021.0129

Abstract

N-Nitrosodimethylamine (NDMA), classified as a probable human carcinogen, has been found as a contaminant in the antihypertensive drug valsartan. Potentially carcinogenic effects associated with the consumption of NDMAcontaminated valsartan have not yet been analyzed in large-scale cohort studies. We therefore carried out the study reported here to explore the association between NDMA-contaminated valsartan and the risk of cancer.This cohort study was based on longitudinal routine data obtained from a large German statutory health insurance provider serving approximately 25 million insurees. The cohort comprised patients who had filled a prescription for valsartan in the period 2012-2017. The endpoint was an incident diagnosis of cancer. Hazard ratios (HR) for cancer in general and for certain specific types of cancer were calculated by means of Cox regression models with time-dependent variables and adjustment for potential confounders.

A total of 780 871 persons who had filled a prescription for valsartan between 2012 and 2017 were included in the study. There was no association between exposure to NDMA-contaminated valsartan and the overall risk of cancer. A statistically significant association was found, however, between exposure to NDMA-contaminated valsartan and hepatic cancer (adjusted HR 1.16; 95% confidence interval [1.03; 1.31]).

These findings suggest that the consumption of NDMA-contaminated valsartan is associated with a slightly increased risk of hepatic cancer; no association was found with the risk of cancer overall. Close observation of the potential long-term effects of NDMA-contaminated valsartan seems advisable.